molecular formula C21H21NO4S3 B13078214 Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide

Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide

Cat. No.: B13078214
M. Wt: 447.6 g/mol
InChI Key: BOIKXZDJPKRMSG-UHFFFAOYSA-N
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Description

Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide is a complex organic compound that features a unique combination of benzothiazole and thiochroman structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide typically involves multiple steps. One common approach is the Knoevenagel condensation reaction, which involves the reaction of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a piperidine catalyst . Another method involves the copper(I)-catalyzed azide-alkyne cycloaddition reaction to form benzothiazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include copper(I) catalysts for cycloaddition reactions, piperidine for condensation reactions, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. For instance, benzothiazole derivatives are known to inhibit enzymes such as DprE1, which is involved in the biosynthesis of mycobacterial cell walls . This inhibition disrupts the cell wall synthesis, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide is unique due to its combination of benzothiazole and thiochroman structures, which confer distinct chemical and biological properties

Biological Activity

Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its efficacy in different therapeutic contexts.

Chemical Structure and Properties

The compound is characterized by the following molecular details:

Property Details
Molecular Formula C21H21NO4S3
Molecular Weight 447.6 g/mol
IUPAC Name Methyl 8-(1,3-benzothiazol-2-ylsulfanylmethyl)-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-7-carboxylate
InChI Key BOIKXZDJPKRMSG-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. A common method includes the Knoevenagel condensation reaction of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in the presence of a piperidine catalyst. The compound's unique structure allows it to undergo various chemical transformations such as oxidation and substitution reactions.

Antimicrobial Potential

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. Research indicates that compounds containing the benzothiazole moiety exhibit significant activity against various bacterial strains. The mechanism of action often involves inhibition of essential enzymes in bacterial cell wall biosynthesis, particularly DprE1 in mycobacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit tubulin polymerization, a critical process in cancer cell proliferation. This action is crucial for developing new treatments for cancers such as prostate cancer . The antiproliferative effects observed suggest that it may serve as a lead compound for further drug development.

Enzyme Inhibition Studies

In enzyme kinetics studies, this compound has been shown to inhibit specific enzymes effectively. For instance, it has demonstrated significant inhibition against certain sulfatases and other related enzymes involved in metabolic pathways .

Study on Antitubercular Activity

A study published in a reputable journal examined the antitubercular activity of benzothiazole derivatives. This compound was included in the screening process and exhibited promising results against Mycobacterium tuberculosis strains. The study emphasized the importance of structural modifications in enhancing biological activity .

Clinical Relevance

Another significant study focused on the compound's potential application in treating multidrug-resistant bacterial infections. The results indicated that modifications to the benzothiazole structure could enhance its potency against resistant strains. This finding opens avenues for developing new antibiotics based on this scaffold .

Properties

Molecular Formula

C21H21NO4S3

Molecular Weight

447.6 g/mol

IUPAC Name

methyl 8-(1,3-benzothiazol-2-ylsulfanylmethyl)-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-7-carboxylate

InChI

InChI=1S/C21H21NO4S3/c1-21(2)10-11-29(24,25)18-14(13(19(23)26-3)8-9-15(18)21)12-27-20-22-16-6-4-5-7-17(16)28-20/h4-9H,10-12H2,1-3H3

InChI Key

BOIKXZDJPKRMSG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C2=C1C=CC(=C2CSC3=NC4=CC=CC=C4S3)C(=O)OC)C

Origin of Product

United States

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